Allyl Chlorodifluoroacetate: A Technical Guide for Chemical Researchers
Allyl Chlorodifluoroacetate: A Technical Guide for Chemical Researchers
CAS Number: 118337-48-7
This technical guide provides an in-depth overview of Allyl Chlorodifluoroacetate, a fluorinated organic compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Allyl Chlorodifluoroacetate and Related Compounds
| Property | Allyl Chlorodifluoroacetate | Allyl Chloroacetate (CAS: 2916-14-5) | Ethyl Chlorodifluoroacetate (CAS: 383-62-0) |
| Molecular Formula | C₅H₅ClF₂O₂[1] | C₅H₇ClO₂[2] | C₄H₅ClF₂O₂[3] |
| Molecular Weight | 170.54 g/mol [1] | 134.56 g/mol [2] | 158.53 g/mol |
| Boiling Point | Data not available | 164 °C / 265 mmHg[2] | 96-97.5 °C[3] |
| Density | Data not available | 1.159 g/mL at 25 °C[2] | 1.252 g/mL at 25 °C[3] |
| Refractive Index | Data not available | n20/D 1.446[2] | n20/D 1.358[3] |
| Solubility | Soluble in organic solvents[1] | Data not available | Data not available |
Table 2: Spectroscopic Data Interpretation for Allyl Chlorodifluoroacetate (Predicted)
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Allyl CH₂ | ~4.7 ppm (d) |
| Allyl CH | ~5.9 ppm (m) | |
| Allyl =CH₂ | ~5.3 ppm (m) | |
| ¹³C NMR | Carbonyl C=O | ~160-165 ppm |
| CF₂Cl | ~120-130 ppm (t) | |
| Allyl O-CH₂ | ~68 ppm | |
| Allyl =CH | ~130 ppm | |
| Allyl =CH₂ | ~120 ppm | |
| IR Spectroscopy | C=O stretch | ~1780-1800 cm⁻¹ |
| C-F stretch | ~1100-1300 cm⁻¹ | |
| C-Cl stretch | ~700-800 cm⁻¹ | |
| C=C stretch | ~1645 cm⁻¹ |
Experimental Protocols
Synthesis of Allyl Chlorodifluoroacetate via Fischer Esterification
This protocol describes a plausible method for the synthesis of Allyl Chlorodifluoroacetate based on the Fischer esterification of chlorodifluoroacetic acid with allyl alcohol.
Materials:
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Chlorodifluoroacetic acid
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Allyl alcohol
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Concentrated sulfuric acid (catalyst)
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Toluene (for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for reflux and distillation
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chlorodifluoroacetic acid (1.0 eq), allyl alcohol (1.2 eq), and toluene.
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Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
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Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the toluene under reduced pressure.
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Purify the crude product by vacuum distillation to obtain Allyl Chlorodifluoroacetate.
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine and fluorine-containing functional groups can improve metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The chlorodifluoroacetyl group, in particular, is a valuable synthon for the creation of more complex fluorinated molecules.[8]
Allyl chlorodifluoroacetate serves as a versatile building block for introducing the chlorodifluoroacetyl moiety into a target molecule. The allyl group can be readily transformed into other functional groups or cleaved under specific conditions, providing synthetic flexibility. The high reactivity of the ester allows for efficient derivatization.
Chlorinated compounds also represent a significant class of pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9] The presence of both chlorine and fluorine in Allyl chlorodifluoroacetate offers a unique combination of properties that can be exploited in the design of novel therapeutic agents.
Safety and Handling
Allyl chlorodifluoroacetate should be handled with care in a well-ventilated fume hood, as it is expected to be hazardous upon exposure.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As with many fluorinated organic compounds, it may exhibit environmental persistence, and its ecological impact should be considered.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Allyl chlorodifluoroacetate is a valuable reagent for organic synthesis, offering a gateway to novel chlorinated and fluorinated compounds. Its utility in medicinal chemistry is underscored by the proven benefits of fluorine and chlorine incorporation in drug design. The synthetic protocols and conceptual workflows presented in this guide aim to provide researchers with a solid foundation for utilizing this versatile building block in their research and development endeavors.
References
- 1. CAS 118337-48-7: CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER [cymitquimica.com]
- 2. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
